Home > Products > Screening Compounds P50432 > Dexpramipexole dihydrochloride
Dexpramipexole dihydrochloride - 104632-27-1

Dexpramipexole dihydrochloride

Catalog Number: EVT-253469
CAS Number: 104632-27-1
Molecular Formula: C10H18ClN3S
Molecular Weight: 247.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexpramipexole dihydrochloride (DEX) is the (6R) enantiomer of pramipexole, a dopamine D2/D3 receptor agonist used to treat Parkinson's disease and restless legs syndrome. [, ] While both enantiomers demonstrate neuroprotective properties independent of dopamine receptor affinity, DEX exhibits significantly lower functional dopamine activity compared to pramipexole. [, ] This distinction allows DEX to be considered for treatment of neurodegenerative disorders at higher doses without the limiting factor of dopamine-receptor mediated side effects. [] DEX has been investigated as a potential therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS), multiple sclerosis, hypereosinophilic syndromes (HES), and stroke. [, , , , ]

Future Directions
  • Biomarkers for Treatment Response: Identifying reliable biomarkers that predict treatment response to DEX will be crucial for optimizing its clinical application. Research suggests that creatinine loss may correlate with disease progression in ALS and could be explored as a potential biomarker. []

  • Drug Delivery Optimization: Exploring alternative drug delivery routes, such as transdermal delivery, could enhance DEX's bioavailability and therapeutic efficacy while minimizing potential side effects. []

Relevance: Pramipexole is the enantiomer of dexpramipexole dihydrochloride. [] Enantiomers are pairs of molecules that are mirror images of each other but are non-superimposable. This means that they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Riluzole

Compound Description: Riluzole is a benzothiazole derivative that is currently the only approved drug for treating amyotrophic lateral sclerosis (ALS). [] It offers marginal efficacy, providing limited improvements in survival without significantly impacting motor function. []

Relevance: Similar to dexpramipexole dihydrochloride, riluzole possesses a 1,3-benzothiazole (BTZ) ring, highlighting their structural similarity. [] The BTZ ring has emerged as a valuable scaffold for developing drugs targeting the central nervous system (CNS), particularly for neurodegenerative disorders like ALS. []

Mitoxantrone Dihydrochloride

Compound Description: Mitoxantrone dihydrochloride (MTX) is an FDA-approved anticancer drug. [] Studies suggest that MTX can bind to the C-terminal region of the SARS-CoV-2 non-structural protein 1 (NSP1), a potential drug target due to its role in evading the host immune system. []

Levocetirizine Dihydrochloride

Compound Description: Levocetirizine dihydrochloride is the dihydrochloride salt form of levocetirizine, the active enantiomer of cetirizine. [] It acts as a third-generation, non-sedating, selective histamine H1 receptor antagonist. [] Levocetirizine dihydrochloride is used to treat allergy symptoms and long-term hives. []

A-8034637

Compound Description: A-8034637 is a selective blocker of the Nav1.8 sodium channel. []

Relevance: The research paper indicates that dexpramipexole dihydrochloride's predicted binding pose overlaps with that of A-8034637 on the Nav1.8 channel, implying a degree of structural similarity that contributes to their shared ability to block this channel. []

Overview

Dexpramipexole dihydrochloride is a pharmacologically active compound, notable as the R-isomer of pramipexole, which is primarily used in treating Parkinson's disease. Unlike its counterpart, dexpramipexole exhibits minimal affinity for dopamine receptors but has been shown to enhance mitochondrial function, making it a candidate for conditions such as amyotrophic lateral sclerosis. The compound's unique mechanism of action centers around its ability to bind to mitochondrial F1Fo ATP synthase, thereby improving cellular energy metabolism and reducing oxidative stress .

Source

Dexpramipexole is synthesized through various chemical methods, including enzymatic processes and traditional organic synthesis techniques. It has been developed by pharmaceutical companies for potential therapeutic applications, particularly in neurodegenerative diseases and eosinophilic asthma .

Classification

Dexpramipexole belongs to the class of compounds known as dopamine agonists, specifically categorized under the therapeutic agent category for neurological disorders. Its chemical classification falls under the category of thiazoles and amines due to its structural components .

Synthesis Analysis

Methods

The synthesis of dexpramipexole dihydrochloride can be achieved through multiple routes:

  1. Chemical Synthesis: Traditional methods involve the reduction of specific precursors under controlled conditions. For instance, a method described in a patent involves reducing 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazole using reductive agents in an organic solvent like tetrahydrofuran or dimethylformamide under inert gas protection .
  2. Enzymatic Synthesis: Recent advancements have introduced enzymatic methods using Baker's yeast to catalyze reactions that yield enantiomerically pure dexpramipexole from racemic mixtures. This method has shown promise due to its efficiency and environmental benefits .

Technical Details

Molecular Structure Analysis

Structure

Dexpramipexole dihydrochloride has a complex molecular structure characterized by a thiazole ring and an amine group. Its chemical formula can be represented as C10_{10}H13_{13}N3_{3}S·2HCl.

Data

  • Molecular Weight: Approximately 239.25 g/mol
  • Structural Features: The compound contains chiral centers, contributing to its pharmacological properties as an enantiomer .
Chemical Reactions Analysis

Reactions

Dexpramipexole participates in several chemical reactions during its synthesis:

  1. Reduction Reactions: The conversion of precursor compounds into dexpramipexole involves reduction processes that modify functional groups within the molecule.
  2. Hydrochloride Formation: The final product is often isolated as a dihydrochloride salt, which enhances solubility and stability during storage.

Technical Details

These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield at each stage of synthesis .

Mechanism of Action

Dexpramipexole exerts its effects primarily by binding to mitochondrial F1Fo ATP synthase. This interaction enhances ATP production while simultaneously reducing oxygen consumption, which is crucial for cellular energy metabolism. Additionally, it has been shown to inhibit membrane currents in dysfunctional mitochondria, providing neuroprotective effects in models of oxidative stress .

Process

The mechanism involves:

  • Increased ATP Synthesis: Enhancing mitochondrial efficiency.
  • Reduction of Oxidative Stress: Protecting cells from damage associated with energy deficits.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Dexpramipexole dihydrochloride is stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: The compound exhibits stability within a physiological pH range, making it suitable for biological applications .
Applications

Dexpramipexole has been investigated for various scientific uses:

  1. Neurodegenerative Diseases: Clinical trials have explored its efficacy in treating amyotrophic lateral sclerosis due to its mitochondrial protective properties .
  2. Eosinophilic Asthma: Recent studies indicate potential applications in respiratory diseases by targeting eosinophils, demonstrating significant reductions in eosinophil counts during clinical trials .
  3. Research Tool: Its unique mechanism makes it a valuable tool in studies focused on mitochondrial function and neuroprotection.
Mechanistic Pharmacology of Dexpramipexole Dihydrochloride

Molecular Targets and Signaling Pathways in Eosinophil Regulation

Dexpramipexole dihydrochloride exerts selective eosinophil-lowering effects through mechanisms distinct from glucocorticoids or monoclonal antibodies. The compound significantly reduces peripheral blood and tissue eosinophil counts via bone marrow-mediated suppression of eosinopoiesis. Clinical biopsy data from hypereosinophilic syndrome (HES) patients reveal that dexpramipexole treatment results in a selective absence of mature eosinophils in bone marrow samples from treatment responders, indicating targeted suppression of late-stage eosinophil maturation [1] [5]. This specific depletion pattern suggests action on eosinophil differentiation pathways rather than generalized myelosuppression.

Mechanistic studies indicate potential interactions with cytokine signaling networks governing eosinophil development. According to pharmacological databases, dexpramipexole demonstrates inhibitory activity against interleukin-13 (IL-13) and interleukin-4 (IL-4), key cytokines regulating eosinophil survival, activation, and tissue recruitment [2]. This cytokine modulation may occur through indirect pathways or receptor interactions, though exact molecular targets remain under investigation. Unlike biologics targeting IL-5 directly, dexpramipexole's effects manifest gradually over 3-4 months, consistent with modulation of hematopoiesis rather than direct eosinolysis [5] [7].

Table 1: Eosinophil Reduction Across Clinical Studies

Study PopulationDose RegimenEosinophil ReductionTime to Max EffectReference
Hypereosinophilic Syndrome (n=10)150 mg twice dailyDepletion of tissue eosinophils12 weeks [1]
Chronic Rhinosinusitis with Nasal Polyps (n=16)Open-labelGeometric mean AEC: 525 → 31 cells/μL6 months [5] [7]
Eosinophilic Asthma (Phase II)300 mg/daySignificant dose-dependent reduction12 weeks [6] [7]

Mitochondrial Modulation: Bioenergetic Efficiency and Ion Conductance Inhibition

Dexpramipexole dihydrochloride demonstrates potent mitochondrial modulatory activity through direct binding to the F1Fo ATP synthase complex. Experimental studies demonstrate that dexpramipexole enhances mitochondrial bioenergetic efficiency by increasing ATP synthesis while concurrently reducing oxygen consumption [3]. This dual action improves cellular energy homeostasis under metabolic stress conditions. In primary neural cultures exposed to oxygen-glucose deprivation (OGD), dexpramipexole (10 μM) significantly increased ATP production by 35-40% compared to untreated controls, demonstrating its bioenergetic rescue capability [3].

The compound exerts ion conductance inhibition by stabilizing mitochondrial membrane permeability. Electrophysiological studies show that dexpramipexole inhibits pathological depolarizing currents in dysfunctional mitochondria, preventing the opening of the mitochondrial permeability transition pore (mPTP) – a critical event in cellular calcium dysregulation and cell death initiation [3]. In hippocampal slice models of ischemia, dexpramipexole pretreatment effectively prevented anoxic depolarization (AD), a phenomenon characterized by rapid ion gradient collapse that triggers neuronal death. This effect is attributed to the drug's ability to maintain mitochondrial membrane potential and inhibit pathological ion fluxes during metabolic stress [3].

Neuroprotective Mechanisms: Antiapoptotic and Antioxidant Pathways

Dexpramipexole dihydrochloride provides comprehensive cytoprotection through coordinated antiapoptotic and antioxidant mechanisms. In primary neuronal cultures exposed to ischemic injury models, dexpramipexole significantly reduced propidium iodide uptake (indicating reduced cell death) by 50-60% compared to untreated controls [3]. This neuroprotection correlates with the compound's ability to prevent delayed calcium deregulation (DCD) – a pivotal event in excitotoxic neuronal death. Calcium imaging studies demonstrate that neurons pretreated with dexpramipexole maintain intracellular calcium homeostasis during oxygen-glucose deprivation, preventing the pathological calcium overload that triggers apoptosis [3].

The compound exhibits multimodal antioxidant activity by reducing mitochondrial reactive oxygen species (ROS) generation and enhancing cellular redox balance. Experimental evidence indicates that dexpramipexole detoxifies mitochondrial ROS through mechanisms independent of classical antioxidant enzymes, potentially via direct free radical scavenging or by improving electron transport chain efficiency [3]. In models of amyotrophic lateral sclerosis (ALS), though clinically ineffective in Phase III trials, preclinical data suggested neuroprotection through suppression of oxidative stress pathways, though these mechanisms remain more extensively documented in ischemia models than in chronic neurodegeneration [3] [6].

Immunomodulatory Actions: Cytokine Inhibition and Leukocyte Dynamics

Beyond eosinophil regulation, dexpramipexole demonstrates broader immunomodulatory potential affecting multiple immune cell populations and cytokine networks. Flow cytometric analyses from clinical studies reveal differential effects on leukocyte subsets: while significantly reducing eosinophil counts, dexpramipexole exhibits only minor effects on other leukocytes including neutrophils, lymphocytes, and monocytes [5] [7]. This selective action distinguishes it from conventional immunosuppressants that cause broad leukopenia.

The compound modulates pro-inflammatory cytokine cascades beyond IL-4/IL-13 inhibition. In nasal polyp tissue from chronic rhinosinusitis patients, dexpramipexole treatment significantly reduced eosinophil peroxidase (EPX) concentrations – a marker of eosinophil activation and degranulation [7]. This reduction in granular protein release suggests secondary immunomodulation through prevention of eosinophil activation, potentially reducing tissue damage mediated by cytotoxic granule proteins. Additionally, preliminary evidence indicates possible effects on mast cell and basophil dynamics, though these remain less characterized than eosinophil modulation [1] [5].

Table 2: Immunomodulatory Effects on Leukocyte Populations

Cell TypeEffect of DexpramipexoleMagnitude of ChangeFunctional Implications
EosinophilsSignificant reductionUp to 94% decrease in blood (AEC)Reduced tissue inflammation and damage
NeutrophilsMinimal change<10% fluctuationNo clinically relevant immunosuppression
BasophilsModerate reductionApproximately 30% decreasePotential impact on allergic responses
LymphocytesNo significant effectStable countsPreserved adaptive immunity
Mast CellsInvestigated in tissuesReduced activation markersPossible reduction in allergic inflammation

Properties

CAS Number

104632-27-1

Product Name

Dexpramipexole dihydrochloride

IUPAC Name

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride

Molecular Formula

C10H18ClN3S

Molecular Weight

247.79 g/mol

InChI

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1

InChI Key

YLOYRMPMRZXEMW-OGFXRTJISA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Synonyms

N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.